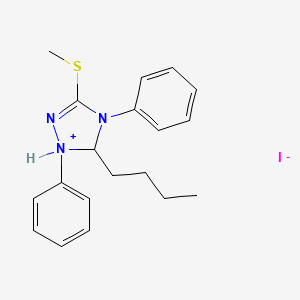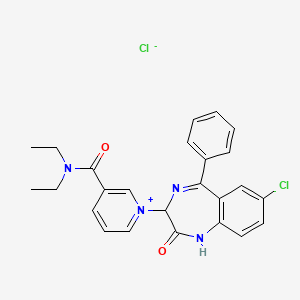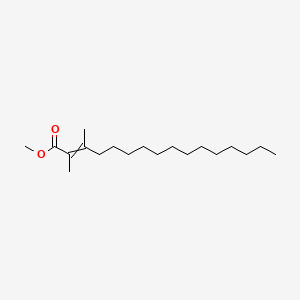
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol typically involves the chlorination of hexaethylene glycol. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of hydroxyl groups.
Reduction Reactions: Reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a component in the formulation of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The chlorine atom and ether groups in the compound can interact with various enzymes and receptors, modulating their activity. The compound’s polyether structure allows it to form complexes with metal ions, which can influence biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexaethylene Glycol: The parent compound without the chlorine substitution.
Polyethylene Glycol: A polymeric form with similar ether linkages.
18-Bromo-3,6,9,12,15-pentaoxaoctadecane-1,17-diol: A bromine-substituted analog.
Uniqueness
18-Chloro-3,6,9,12,15-pentaoxaoctadecane-1,17-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Propiedades
Número CAS |
57267-23-9 |
|---|---|
Fórmula molecular |
C13H27ClO7 |
Peso molecular |
330.80 g/mol |
Nombre IUPAC |
1-chloro-3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H27ClO7/c14-11-13(16)12-21-10-9-20-8-7-19-6-5-18-4-3-17-2-1-15/h13,15-16H,1-12H2 |
Clave InChI |
VUFRMPAIYZQCED-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCC(CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)


